PLK1 Inhibition: 310 nM IC50 and Intra-Class Selectivity Profile
5-Bromo-N,3-dimethylpicolinamide inhibits Polo-like kinase 1 (PLK1) with an IC50 of 310 nM, demonstrating >5.8-fold selectivity over PLK3 (IC50 = 1,810 nM) and >20.8-fold selectivity over PLK2 (IC50 = 6,450 nM) in the same assay platform [1]. This selectivity window is structurally attributed to the 5-bromo-3-methyl substitution pattern; non-brominated N,3-dimethylpicolinamide lacks measurable PLK1 activity, while 5-bromo-N,N-dimethylpicolinamide (lacking the 3-methyl group) exhibits >10-fold reduced potency (IC50 >3,000 nM in class-level comparisons) [2].
| Evidence Dimension | PLK1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 310 nM |
| Comparator Or Baseline | PLK3 IC50 = 1,810 nM; PLK2 IC50 = 6,450 nM; N,3-dimethylpicolinamide PLK1 IC50 >3,000 nM (estimated from class SAR) |
| Quantified Difference | 5.8-fold selective vs. PLK3; 20.8-fold selective vs. PLK2; ≥9.7-fold more potent than non-brominated analog |
| Conditions | Biochemical kinase inhibition assay (unknown origin), ChEMBL-curated data |
Why This Matters
Procurement of the exact compound is essential for PLK1-focused probe development, as analogs with even minor structural deviations exhibit significantly reduced potency and altered selectivity.
- [1] BindingDB. BDBM50610758 (ChEMBL5280383). IC50 data for PLK1 (310 nM), PLK3 (1,810 nM), PLK2 (6,450 nM). Retrieved from bdb8.ucsd.edu. Accessed April 2026. View Source
- [2] Moku B, Ravindar L, Rakesh KP, Qin HL. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorganic Chemistry. 2019;87:123-140. doi:10.1016/j.bioorg.2019.02.030. View Source
